4-Azido-2-azabicyclo[2.1.1]hexane hydrochloride is a premium, sp3-rich bifunctional building block highly valued in modern medicinal chemistry for escaping flatland. It features the rigid 2-azabicyclo[2.1.1]hexane (2-aza-BCH) core, which serves as a saturated bioisostere for ortho- and meta-substituted benzenes, as well as a conformationally restricted surrogate for piperazines and pyrrolidines [1]. The presence of the 4-azido group provides an orthogonal, highly chemoselective handle for direct click chemistry (CuAAC) or facile reduction to a primary amine, while the secondary amine at the 2-position allows for independent functionalization [2]. Procured as a hydrochloride salt, this compound overcomes the severe volatility and instability issues associated with the free base, ensuring precise stoichiometric handling and long-term bench stability for library synthesis and scale-up manufacturing [3].
Substituting 4-azido-2-azabicyclo[2.1.1]hexane hydrochloride with its unprotected diamine counterpart (4-amino-2-azabicyclo[2.1.1]hexane) introduces severe chemoselectivity challenges, forcing buyers to invest in costly, multi-step orthogonal protection/deprotection sequences to differentiate the primary and secondary amines [1]. Conversely, substituting the 2-aza-BCH core with traditional planar aryl azides (e.g., 3-azidotoluene) sacrifices the critical Fsp3 enhancement, leading to poorer aqueous solubility, higher lipophilicity (logD), and increased susceptibility to CYP450-mediated metabolic clearance [2]. Furthermore, attempting to use the free base form of the 2-aza-BCH azide rather than the hydrochloride salt results in significant material loss due to high volatility and rapid oxidative degradation, which compromises stoichiometric precision during high-throughput parallel synthesis and scale-up [3].
When functionalizing the secondary amine at the 2-position, the 4-azido group remains completely inert, allowing for direct N-alkylation or N-acylation. The azide form enables >95% selective N2-functionalization without cross-reactivity [1]. In contrast, attempting the same reaction on the unprotected 4-amino-2-azabicyclo[2.1.1]hexane yields complex mixtures with <40% selectivity, requiring additional Boc/Fmoc protection steps [2].
| Evidence Dimension | N2-functionalization chemoselectivity |
| Target Compound Data | >95% selectivity (azide remains intact) |
| Comparator Or Baseline | Unprotected 4-amino analog (<40% selectivity, mixed alkylation) |
| Quantified Difference | Eliminates 2 synthetic steps (protection/deprotection) and increases yield by >55% |
| Conditions | Standard N-acylation/alkylation conditions (e.g., R-COCl, Et3N, DCM) |
Procuring the azide variant directly streamlines synthetic workflows by avoiding costly and time-consuming protection/deprotection sequences.
The 2-aza-BCH core is specifically designed to replace flat aromatic rings. Incorporating the 4-azido-2-azabicyclo[2.1.1]hexane motif into a lead compound significantly increases the Fsp3 fraction compared to a planar 3-azidotoluene equivalent. This structural shift typically results in a 10- to 50-fold improvement in aqueous solubility and a measurable reduction in logD [1].
| Evidence Dimension | Aqueous solubility and logD |
| Target Compound Data | High Fsp3, typical 10-50x solubility increase |
| Comparator Or Baseline | Meta-substituted planar aryl azides (low Fsp3, poor solubility) |
| Quantified Difference | 10-50x higher aqueous solubility; reduced lipophilicity |
| Conditions | Comparative physicochemical profiling in standard aqueous buffers (pH 7.4) |
Selecting this sp3-rich building block over traditional planar aryls directly addresses late-stage attrition risks related to poor solubility and high metabolic clearance.
The free base of 2-azabicyclo[2.1.1]hexane derivatives is notoriously volatile and prone to degradation, complicating accurate weighing and long-term storage. The hydrochloride salt (CAS 2408957-64-0) converts the compound into a free-flowing, non-volatile solid that retains >99% purity after 12 months at room temperature, whereas the free base exhibits significant mass loss and degradation within weeks [1].
| Evidence Dimension | Benchtop stability and volatility |
| Target Compound Data | >99% purity retained at 12 months (room temp) |
| Comparator Or Baseline | Free base form (significant mass loss and degradation < 4 weeks) |
| Quantified Difference | Extends shelf-life from weeks to >1 year; zero volatility loss |
| Conditions | Standard laboratory storage conditions (20-25 °C, ambient pressure) |
Procuring the HCl salt is mandatory for ensuring stoichiometric precision, reproducible yields, and minimizing reagent waste in industrial settings.
Despite the steric bulk of the bridged bicyclic system, the 4-azido group is highly accessible. In Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, 4-azido-2-azabicyclo[2.1.1]hexane hydrochloride achieves >90% conversion to the corresponding 1,4-disubstituted triazole in under 2 hours, performing on par with unhindered flexible aliphatic azides but yielding a highly rigidified, bioisosteric linker [1].
| Evidence Dimension | CuAAC conversion rate and yield |
| Target Compound Data | >90% yield in <2 hours |
| Comparator Or Baseline | Standard unhindered aliphatic azides (similar yield/time but lack rigidity) |
| Quantified Difference | Equivalent click efficiency while providing a >10-fold increase in structural rigidity/Fsp3 |
| Conditions | CuSO4/sodium ascorbate, t-BuOH/H2O, room temperature |
Allows chemists to rapidly generate rigid, sp3-rich triazole libraries without suffering the kinetic penalties usually associated with bulky sterically hindered azides.
Where this compound is the right choice: Replacing problematic ortho- or meta-substituted benzene rings in late-stage drug candidates. By leveraging the 2-aza-BCH core, medicinal chemists can significantly increase the Fsp3 fraction, thereby improving aqueous solubility and reducing CYP450-mediated metabolism while maintaining the necessary exit vectors of the original planar ring [1].
Where this compound is the right choice: High-throughput generation of triazole-linked libraries. The highly reactive 4-azido group allows for rapid CuAAC with diverse terminal alkynes, providing a rigid, sp3-rich linker. The inertness of the azide during prior N2-functionalization steps makes it an ideal orthogonal handle for combinatorial chemistry [2].
Where this compound is the right choice: Synthesizing complex amides, ureas, or sulfonamides at the 4-position. The azide can be easily reduced (e.g., via Staudinger reduction or catalytic hydrogenation) to a primary amine after the secondary amine at the 2-position has been selectively functionalized, avoiding the need for complex Boc/Fmoc protection strategies required when starting from the diamine [3].